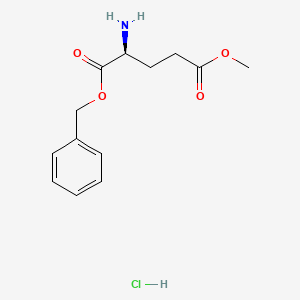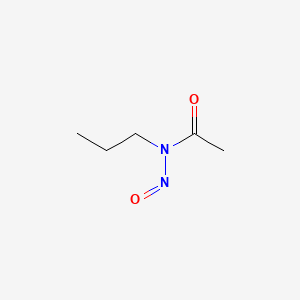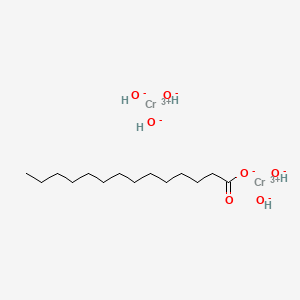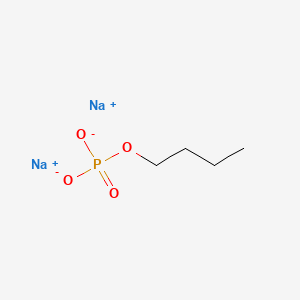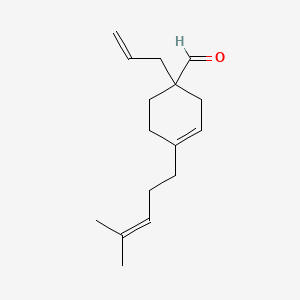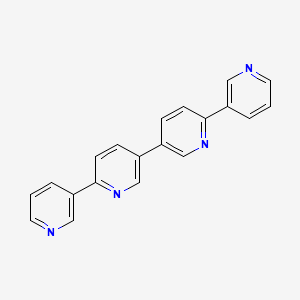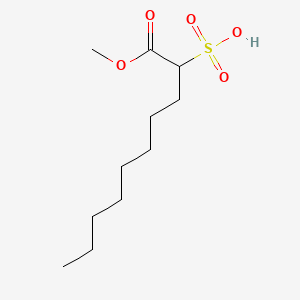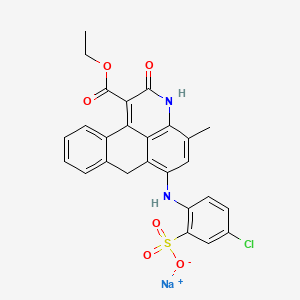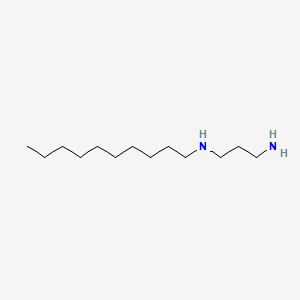
N-Decylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decylpropane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by a decyl group attached to a propane-1,3-diamine backbone. This compound is known for its surfactant properties and is used in various industrial applications, including as a biocide and in the formulation of cleaning agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Decylpropane-1,3-diamine typically involves the reaction of decylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol. The reaction proceeds via nucleophilic substitution, where the amine group of decylamine attacks the bromine atom of 1,3-dibromopropane, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N-Decylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Decylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a biocide, inhibiting the growth of microorganisms.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents, surfactants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-Decylpropane-1,3-diamine primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is attributed to the amphiphilic nature of the molecule, which allows it to integrate into the lipid membrane and destabilize it .
Comparación Con Compuestos Similares
Similar Compounds
N-Dodecylpropane-1,3-diamine: Similar structure but with a dodecyl group instead of a decyl group.
Laurylamine dipropylenediamine: Contains a lauryl group and is used in similar applications as a biocide and surfactant.
Uniqueness
N-Decylpropane-1,3-diamine is unique due to its specific chain length, which imparts distinct physicochemical properties. The decyl group provides an optimal balance between hydrophobicity and hydrophilicity, making it effective in disrupting microbial membranes while maintaining solubility in aqueous solutions .
Propiedades
Número CAS |
5538-99-8 |
|---|---|
Fórmula molecular |
C13H30N2 |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
N'-decylpropane-1,3-diamine |
InChI |
InChI=1S/C13H30N2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h15H,2-14H2,1H3 |
Clave InChI |
FHKWCXVXPHXBAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)
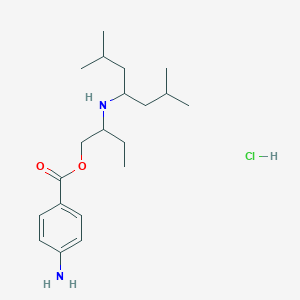
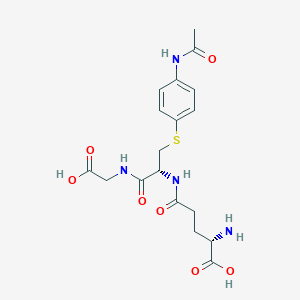
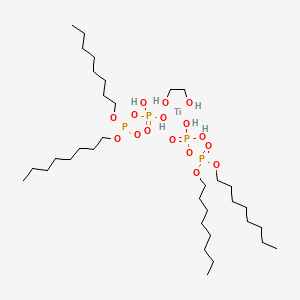
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
